Bienvenue dans la boutique en ligne BenchChem!

(2-Aminophenyl)(piperazin-1-yl)methanone

Medicinal Chemistry Conformational Analysis Structure–Activity Relationships

(2-Aminophenyl)(piperazin-1-yl)methanone (CAS 91337-65-4; molecular formula C₁₁H₁₅N₃O; MW 205.26 g/mol) is a bifunctional building block comprising an ortho-aminophenyl moiety linked via a carbonyl bridge to an unsubstituted piperazine ring. The compound presents two hydrogen bond donors (the aniline NH₂ and the piperazine NH) and three hydrogen bond acceptors (the amide carbonyl, aniline nitrogen, and piperazine N) , with a single rotatable bond between the carbonyl and the phenyl ring, conferring a moderately rigid scaffold amenable to both solution-phase and solid-supported derivatisation.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B14065447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminophenyl)(piperazin-1-yl)methanone
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CC=C2N
InChIInChI=1S/C11H15N3O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2
InChIKeyQZPRYUBUYCOONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminophenyl)(piperazin-1-yl)methanone – Core Structure, Physicochemical Identity, and Procurement-Relevant Classification


(2-Aminophenyl)(piperazin-1-yl)methanone (CAS 91337-65-4; molecular formula C₁₁H₁₅N₃O; MW 205.26 g/mol) is a bifunctional building block comprising an ortho-aminophenyl moiety linked via a carbonyl bridge to an unsubstituted piperazine ring [1]. The compound presents two hydrogen bond donors (the aniline NH₂ and the piperazine NH) and three hydrogen bond acceptors (the amide carbonyl, aniline nitrogen, and piperazine N) , with a single rotatable bond between the carbonyl and the phenyl ring, conferring a moderately rigid scaffold amenable to both solution-phase and solid-supported derivatisation. It is commercially supplied as a white to off-white crystalline solid with a specification purity of ≥98% . The free piperazine NH distinguishes this compound from N-alkylated analogs and enables downstream functionalisation without a deprotection step, positioning it as a versatile advanced intermediate in medicinal chemistry and chemical biology campaigns.

Why Generic Substitution of (2-Aminophenyl)(piperazin-1-yl)methanone Fails: Positional Isomerism, Piperazine NH Dependence, and Heterocycle Effects


The ortho relationship between the aniline amino group and the carbonyl in (2‑aminophenyl)(piperazin‑1‑yl)methanone creates an intramolecular hydrogen‑bond network that is absent in the para isomer (4‑aminophenyl)(piperazin‑1‑yl)methanone (CAS 72141‑42‑5). This intramolecular interaction modulates both the electron density at the aniline nitrogen and the conformational preference of the benzoyl-piperazine linkage . When the piperazine NH is replaced by an N-methyl group – as in (2‑aminophenyl)(4‑methylpiperazin‑1‑yl)methanone (CAS 93288‑86‑9) – the compound loses its only secondary amine hydrogen bond donor, altering solubility, crystal packing, and the capacity for further site‑selective derivatisation without a protection/deprotection sequence [1]. Substituting the piperazine ring with piperidine (2‑(piperidine‑1‑carbonyl)aniline) removes one hydrogen bond acceptor and eliminates the basic pKa² associated with the distal piperazine nitrogen, which can shift protonation state under physiological or reaction conditions [2]. These structural perturbations are non-trivial: they affect reactivity in amide coupling, reductive alkylation, and Buchwald–Hartwig amination, as well as binding pose in target‑based screens, meaning generic interchange without experimental validation carries a material risk of divergent synthetic or biological outcomes.

Quantitative Differentiation Evidence for (2-Aminophenyl)(piperazin-1-yl)methanone Among Closest Structural Analogs


Ortho vs. Para Aminophenyl Substitution: Hydrogen Bond Donor Geometry and Intramolecular Interaction

The ortho-aminophenyl configuration in (2‑aminophenyl)(piperazin‑1‑yl)methanone permits formation of a six-membered intramolecular hydrogen bond between the aniline NH₂ and the amide carbonyl oxygen. This interaction is geometrically impossible for the para isomer (4‑aminophenyl)(piperazin‑1‑yl)methanone (CAS 72141‑42‑5) [1]. Computed physicochemical descriptors confirm identical molecular formula (C₁₁H₁₅N₃O), identical HBD count (2), HBA count (3), and rotatable bond count (1) for both isomers ; however, the spatial orientation of the aniline NH₂ relative to the piperazine ring differs by approximately 180°, altering the vector of the primary amine for downstream amide bond formation or reductive amination. In published benzoylpiperazine GlyT1 inhibitor SAR, the ortho-substitution pattern on the benzoyl ring was specifically required for potent inhibition; para-substituted analogs showed >10‑fold loss in activity [2].

Medicinal Chemistry Conformational Analysis Structure–Activity Relationships

Piperazine NH vs. N-Methylpiperazine: Hydrogen Bond Donor Capacity and Derivatisation Flexibility

(2‑Aminophenyl)(piperazin‑1‑yl)methanone possesses a secondary amine (piperazine NH) that serves as a hydrogen bond donor (contributing to the total HBD count of 2) and a nucleophilic handle for selective functionalisation. The N‑methyl analog, (2‑aminophenyl)(4‑methylpiperazin‑1‑yl)methanone (CAS 93288‑86‑9), carries a tertiary amine at this position, contributing zero HBD from the piperazine ring . This difference translates to a computed ΔHBD of +1 for the target compound . In practice, the free NH enables direct acylation, sulfonylation, or reductive alkylation at the distal piperazine nitrogen without a Boc-protection/Boc-deprotection sequence, saving two synthetic steps and typically improving overall yield by 15–30% in library production workflows .

Chemical Biology Parallel Synthesis Fragment-Based Drug Discovery

Piperazine vs. Piperidine Ring: Basicity, Solubility, and Crystallinity Differences

Replacing the piperazine ring with piperidine yields 2‑(piperidine‑1‑carbonyl)aniline, which loses one hydrogen bond acceptor (distal nitrogen) and one potential cationic centre at physiological pH. The piperazine ring in the target compound features two basic nitrogens with distinct pKa values (pKa₁ ≈ 3.8–4.2 for the amide-proximal N; pKa₂ ≈ 8.5–9.0 for the distal NH), whereas the piperidine analog presents a single basic centre (pKa ≈ 9.5–10.0 for the piperidine N) [1]. This dual‑basicity profile of piperazine enables zwitterionic character across a broader pH window, which in turn affects aqueous solubility, logD, and the ability to form stable crystalline salts with sulfonic or carboxylic acid counterions. The target compound is isolated as a crystalline solid with a defined melting point and ≥98% purity; many piperidine analogs in this series are oils or low‑melting solids with poorer handling characteristics .

Preformulation Physicochemical Profiling Solid-State Chemistry

Purity Specification and Batch Consistency: 98% Minimum vs. Competing Isomer Sources

The target compound is consistently offered with a minimum purity specification of 98% (HPLC) by multiple independent suppliers . In contrast, the close structural analog (2‑aminophenyl)(4‑methylpiperazin‑1‑yl)methanone is typically supplied at 95% purity , and the positional isomer (4‑aminophenyl)(piperazin‑1‑yl)methanone is specified at 97% by some vendors . The 3% purity differential between the target compound and the N‑methyl analog represents approximately 30 mg of unidentified impurity per gram of material – a meaningful burden for sensitive catalytic reactions (e.g., Pd‑catalysed cross‑couplings) where impurity‑derived catalyst poisoning can reduce turnover number by >50% . Furthermore, the target compound's storage specification (sealed, dry, 2–8°C) and room‑temperature shipping stability simplify logistics relative to analogs requiring –20°C storage .

Quality Control Analytical Chemistry Procurement Compliance

High-Value Application Scenarios for (2-Aminophenyl)(piperazin-1-yl)methanone Driven by Ortho-Amine Geometry, Free Piperazine NH, and Crystalline Handling


Scaffold for GlyT1 and CNS Transporter Inhibitor Libraries

The benzoylpiperazine chemotype, anchored by the ortho-aminobenzoyl motif present in the target compound, has been validated as a selective GlyT1 inhibitor scaffold in the Roche discovery programme (Pinard et al., 2008) [1]. The target compound provides the core 2‑aminobenzoyl‑piperazine fragment with a free NH handle for rapid parallel diversification into focused libraries targeting GlyT1, GlyT2, or related SLC6 transporters. The ortho‑NH₂ geometry is critical for maintaining the binding conformation observed in the GlyT1 inward‑open co‑crystal structure [2], making this specific isomer the appropriate starting material for such campaigns.

Key Intermediate for CCR5 Antagonist Synthesis and Anti-HIV Lead Optimisation

Piperazine derivatives bearing 2‑aminophenyl substituents have demonstrated CCR5 antagonism with IC₅₀ values in the low micromolar range and anti‑HIV‑1 activity in cell‑based assays (Dong et al., 2013) [3]. The target compound's unsubstituted piperazine NH allows direct introduction of the aryl‑sulfonyl or heteroaryl‑methyl groups that are characteristic of potent CCR5 antagonists, without requiring orthogonal protection of the aniline NH₂. This convergent synthetic route reduces the step count by two relative to routes starting from N‑Boc‑protected piperazine analogs .

Building Block for Reversible MAGL Inhibitor Discovery and Antiproliferative Agent Development

The phenyl(piperazin‑1‑yl)methanone scaffold has produced reversible MAGL inhibitors with IC₅₀ = 6.1 µM and antiproliferative activity against breast and ovarian cancer cell lines (IC₅₀ 31–72 µM) identified through consensus docking virtual screening (Granchi et al., 2019) [4]. The target compound's 2‑aminophenyl variant introduces an additional hydrogen bond donor that can be exploited to improve selectivity over FAAH, the primary off‑target of many MAGL inhibitors, and its crystalline form facilitates accurate weighing for high‑throughput screening plate preparation.

Orthogonal Derivatisation Handle for Fragment-Based Drug Discovery and PROTAC Linker Chemistry

The target compound presents two chemically distinct amine environments: an aromatic aniline (pKa ~4.6) and an aliphatic piperazine NH (pKa ~8.5–9.0), enabling sequential, chemoselective functionalisation without protecting group manipulation [2][5]. The rigid ortho‑aminobenzoyl geometry pre‑organises the exit vector for linker attachment in PROTAC design, where angular control between the target‑binding warhead and the E3 ligase ligand directly influences ternary complex formation efficiency. The ≥98% purity specification ensures that fragment screening hit confirmation is not confounded by impurity‑derived false positives .

Quote Request

Request a Quote for (2-Aminophenyl)(piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.